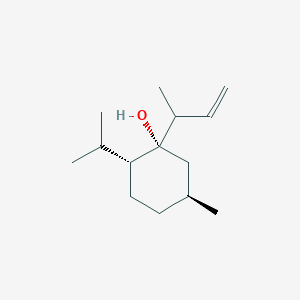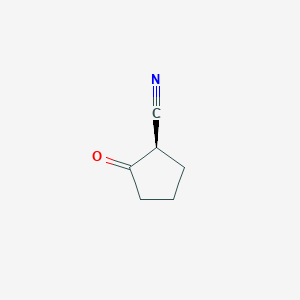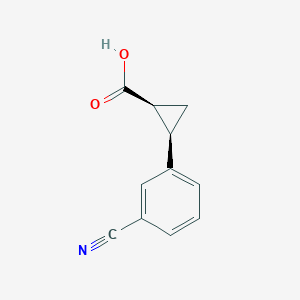
Ethyl 4-(Trifluoromethyl)indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(Trifluorometil)indol-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la familia del indol. Los indoles son compuestos heterocíclicos ampliamente reconocidos por sus diversas actividades biológicas y aplicaciones en química medicinal. El grupo trifluorometilo unido al anillo indol mejora la estabilidad química y la actividad biológica del compuesto, lo que lo convierte en una molécula valiosa para diversas investigaciones científicas y aplicaciones industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común es la trifluorometilación oxidativa libre de metales de los indoles utilizando trifluorometanosulfinato de sodio (CF₃SO₂Na) como agente trifluorometilante . Esta reacción se lleva a cabo en condiciones suaves, a menudo en presencia de agentes oxidantes como el 2,2,6,6-tetrametilpiperidin-1-oxilo (TEMPO) o el hidroxitolueno butilado (BHT).
Métodos de producción industrial
La producción industrial de 4-(Trifluorometil)indol-3-carboxilato de etilo puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(Trifluorometil)indol-3-carboxilato de etilo experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales unidos al anillo indol.
Sustitución: Las reacciones de sustitución electrófila son comunes debido a la naturaleza rica en electrones del anillo indol.
Reactivos y condiciones comunes
Agentes oxidantes: TEMPO, BHT y otros agentes oxidantes suaves.
Agentes reductores: Agentes reductores comunes como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Reactivos de sustitución: Agentes halogenantes, agentes sulfonantes y otros electrófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de indol, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en el anillo indol.
Aplicaciones Científicas De Investigación
El 4-(Trifluorometil)indol-3-carboxilato de etilo tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en la síntesis orgánica.
Medicina: Se está investigando por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a diversas enfermedades.
Industria: Se utiliza en la producción de productos farmacéuticos, agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 4-(Trifluorometil)indol-3-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometilo mejora la capacidad del compuesto para unirse a receptores biológicos, aumentando su potencia y eficacia. Los objetivos moleculares y las vías exactas dependen de la actividad biológica específica que se está estudiando, como la inhibición de la replicación viral o la inducción de apoptosis en células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
1H-indol-3-carboxilato de etilo: Estructura similar pero sin el grupo trifluorometilo.
4-(Trifluorometil)indol: Contiene el grupo trifluorometilo pero carece de la funcionalidad éster etilo.
Ácido indol-3-acético: Un derivado del indol que se produce naturalmente con diferentes grupos funcionales.
Unicidad
El 4-(Trifluorometil)indol-3-carboxilato de etilo es único debido a la presencia tanto del grupo trifluorometilo como de la funcionalidad éster etilo. Esta combinación mejora su estabilidad química, actividad biológica y versatilidad en diversas aplicaciones en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C12H10F3NO2 |
|---|---|
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
ethyl 4-(trifluoromethyl)-1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)7-6-16-9-5-3-4-8(10(7)9)12(13,14)15/h3-6,16H,2H2,1H3 |
Clave InChI |
GNNWEJDUZWCQEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(E)-(1-amino-2,2,2-trifluoroethylidene)amino]-N-methylcarbamate](/img/structure/B11717677.png)
![[(E)-[(5-bromo-2-hydroxyphenyl)methylidene]amino]urea](/img/structure/B11717683.png)

![(S)-N-[(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11717690.png)



![endo-7-Oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B11717705.png)
![[4-(1,3-Dioxolan-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B11717707.png)




![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)
